molecular formula C21H16N4O2 B2604219 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide CAS No. 941979-77-7

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide

Cat. No.: B2604219
CAS No.: 941979-77-7
M. Wt: 356.385
InChI Key: POWCBKOEXLEBAA-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core linked to a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline-2-carboxylic acid derivative, which is then coupled with the appropriate pyridazinone derivative under conditions that facilitate amide bond formation. Reagents such as coupling agents (e.g., EDC, DCC) and bases (e.g., triethylamine) are often used to promote the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)benzamide
  • N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide
  • 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Uniqueness

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide is unique due to its specific combination of a quinoline core and a pyridazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-25-20(26)12-11-18(24-25)15-6-4-7-16(13-15)22-21(27)19-10-9-14-5-2-3-8-17(14)23-19/h2-13H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWCBKOEXLEBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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